Helicid

Descripción

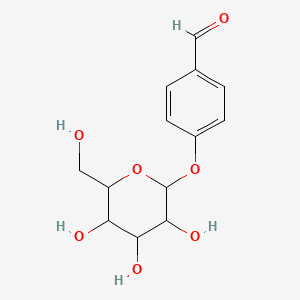

Structure

3D Structure

Propiedades

IUPAC Name |

4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZAGZCCJJBKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868561 | |

| Record name | 4-Formylphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Biosynthesis Research of Helicid

Natural Sources and Extraction Methodologies for Helicid (B31578)

The isolation of this compound from its natural sources is a critical first step for its study and potential applications. Research has identified specific plant families and species as primary sources and has explored various methods for its extraction and purification.

Plant-Based Origins of this compound

This compound is a naturally occurring compound found predominantly in the plant kingdom. The primary sources identified are species within the Proteaceae and Sterculiaceae families.

Helicia species: The compound was first isolated from plants belonging to the genus Helicia (Proteaceae). Notably, Helicia nilagirica is a well-documented source of this compound. It is also found in other related species within this genus.

Helicteres angustifolia: This plant, belonging to the Sterculiaceae family, is another significant natural source from which this compound has been isolated.

Other sources: this compound has also been reported in Citrullus colocynthis and Canella winterana. tandfonline.com

Below is a table summarizing the primary plant sources of this compound.

| Family | Genus | Species | Common Name(s) |

| Proteaceae | Helicia | Helicia nilagirica | N/A |

| Sterculiaceae | Helicteres | Helicteres angustifolia | N/A |

| Cucurbitaceae | Citrullus | Citrullus colocynthis | Colocynth, Bitter apple |

| Canellaceae | Canella | Canella winterana | Wild cinnamon |

Optimized Extraction and Purification Protocols for this compound

While a universally standardized protocol for this compound extraction has not been established, methodologies employed for the isolation of compounds from Helicteres angustifolia provide a framework for its extraction and purification. These methods typically involve solvent extraction followed by chromatographic techniques.

Extraction:

The initial step involves the extraction of the compound from the dried and powdered plant material. A common approach is the use of solvent extraction. For instance, the aerial parts of Helicteres angustifolia have been extracted with 95% ethanol (B145695). frontiersin.org This crude extract is then subjected to further partitioning using a series of solvents with varying polarities, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their solubility. frontiersin.org

Modern extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also employed for the efficient extraction of bioactive compounds from plant materials and could be applicable for this compound. tandfonline.comnih.gov These methods offer advantages such as reduced extraction time and lower solvent consumption.

Purification:

Following extraction and partitioning, the fraction containing this compound undergoes further purification using various chromatographic techniques. These methods separate compounds based on their physical and chemical properties.

Column Chromatography: Silica gel column chromatography is a widely used technique for the initial separation of compounds in the crude extract. frontiersin.org Elution is typically performed with a gradient of solvents, such as a mixture of dichloromethane (B109758) and methanol, with increasing polarity. frontiersin.org

Medium-Pressure Liquid Chromatography (MPLC): This technique can be used for further fractionation of the semi-purified extracts. frontiersin.org

Size-Exclusion Chromatography: Sephadex LH-20 gel columns are often used for the separation of compounds based on their molecular size. frontiersin.org

High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative HPLC is frequently employed to isolate this compound to a high degree of purity. frontiersin.org

The table below outlines a general protocol for the extraction and purification of compounds from Helicteres angustifolia, which is a known source of this compound.

| Step | Technique | Solvents/Materials | Purpose |

| 1. Extraction | Solvent Extraction | 95% Ethanol | To obtain a crude extract from the plant material. |

| 2. Partitioning | Liquid-Liquid Extraction | Petroleum ether, Ethyl acetate, n-Butanol | To separate compounds based on polarity. |

| 3. Initial Chromatography | Silica Gel Column Chromatography | Dichloromethane-Methanol gradient | To fractionate the extract. |

| 4. Further Fractionation | MPLC, Sephadex LH-20 | Methanol-Water, Methanol | To further separate the fractions. |

| 5. Final Purification | Semi-preparative HPLC | Methanol-Water | To isolate pure this compound. |

Biosynthetic Pathways of this compound

The biosynthesis of this compound in plants is a complex process involving the formation of its precursor molecules and their subsequent enzymatic modification. While the complete pathway has not been fully elucidated, research on the biosynthesis of its constituent parts, 4-hydroxybenzaldehyde (B117250) and D-allose, provides significant insights.

Elucidation of Precursor Molecules for this compound Biosynthesis

This compound is a glycoside composed of a 4-formylphenyl group (derived from 4-hydroxybenzaldehyde) and a D-allopyranoside (a cyclical form of D-allose) sugar moiety. Therefore, the primary precursor molecules for its biosynthesis are 4-hydroxybenzaldehyde and D-allose.

4-Hydroxybenzaldehyde: Research in other plants, such as the vanilla orchid (Vanilla planifolia), has shown that 4-hydroxybenzaldehyde is synthesized from 4-coumaric acid. nih.govresearchgate.net This suggests that the phenylpropanoid pathway is the likely origin of the aromatic portion of this compound.

D-Allose: D-Allose is a rare monosaccharide. wikipedia.org Its biosynthesis in plants is not well-documented, but enzymatic pathways for its production from other sugars, such as D-psicose, have been identified in microorganisms. nih.gov It is plausible that plants possess similar enzymatic machinery for the synthesis of this rare sugar.

Enzymatic Mechanisms Involved in this compound Formation

The formation of this compound involves at least two key enzymatic steps: the synthesis of the aglycone (4-hydroxybenzaldehyde) and the glycosylation step where the sugar moiety (D-allose) is attached.

Formation of 4-Hydroxybenzaldehyde: The conversion of 4-coumaric acid to 4-hydroxybenzaldehyde is catalyzed by the enzyme 4-hydroxybenzaldehyde synthase (4HBS) . nih.govresearchgate.net This enzyme facilitates the shortening of the side chain of 4-coumaric acid. nih.gov

Glycosylation: The attachment of the D-allose sugar to 4-hydroxybenzaldehyde is a glycosylation reaction. In plants, this type of reaction is typically catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs) . nih.govnih.gov These enzymes transfer a sugar moiety from an activated sugar donor, such as UDP-allose, to an acceptor molecule, in this case, 4-hydroxybenzaldehyde. While the specific UGT responsible for this compound synthesis has not been identified, it is hypothesized to belong to this enzyme family.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound is under tight genetic control. The expression of the genes encoding the biosynthetic enzymes, such as 4HBS and the specific UGT, is regulated in a developmental and tissue-specific manner, and can also be influenced by environmental stimuli.

The regulation of UGTs, in particular, is complex, with large gene families allowing for a wide range of substrate specificities and regulatory patterns. nih.gov The expression of these genes is crucial for controlling the levels of glycosylated secondary metabolites in plants. nih.gov Understanding the genetic regulation of this compound biosynthesis would require the identification and characterization of the specific genes involved in its pathway.

Synthetic Approaches and Chemical Modification Research of Helicid

Total Synthesis Strategies for Helicid (B31578)

Total synthesis of this compound involves constructing the entire molecule from simpler, commercially available precursors. This approach allows for complete control over the stereochemistry and provides a pathway to access this compound independently of its natural source.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a crucial step in planning the total synthesis of complex molecules like this compound. It involves working backward from the target molecule to identify simpler starting materials and key synthetic transformations. For this compound, a key disconnection would likely involve the glycosidic bond linking the allopyranoside to the 4-formylphenyl group. This would break the molecule into a sugar component (allopyranose or a protected derivative) and an aglycone component (4-hydroxybenzaldehyde or a protected/functionalized form). Further retrosynthetic steps would then focus on the synthesis of these individual components from simpler building blocks. Retrosynthetic analysis is an intellectual tool used by organic chemists to plan the construction of molecules by breaking down complex targets into simpler starting materials based on known reactions. deanfrancispress.comleah4sci.com This process can reveal different synthesis pathways. deanfrancispress.com

Development of Novel Synthetic Routes to this compound

Research has focused on developing novel and efficient synthetic routes to this compound. These routes often aim to improve yield, reduce reaction steps, and utilize more readily available or environmentally friendly reagents. While specific detailed novel routes for the total synthesis of this compound were not extensively detailed in the search results, the development of novel synthetic strategies is a general theme in organic chemistry, particularly for complex natural products. rsc.org The synthesis of complex molecules often involves convergent synthesis strategies, which improve efficiency by coupling independently synthesized fragments. scholarsresearchlibrary.com

Chemoenzymatic Synthesis Approaches for this compound

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity of enzymatic transformations. This approach can be particularly useful for the synthesis of complex molecules with chiral centers, such as glycosides like this compound. Enzymes, such as glycosyltransferases and glycosidases, can be employed to form the specific glycosidic linkage with high regio- and stereo-selectivity, avoiding the tedious protecting group manipulations often required in purely chemical synthesis. rsc.orgrsc.org While direct examples of chemoenzymatic total synthesis of this compound were not prominently found, chemoenzymatic methods have been explored for the synthesis of other glycosides and natural products, highlighting the potential of this approach for this compound. mdpi.com For instance, enzymatic methods have been used for the regioselective esterification of this compound. inrae.frscilit.com

Semi-synthetic Derivatization of this compound

Semi-synthetic derivatization involves using naturally isolated this compound as a starting material and modifying its structure through chemical reactions. This approach is often more straightforward than total synthesis and allows for the rapid generation of a series of analogues to explore structure-activity relationships. iipseries.org The 4-formyl group on the phenyl ring of this compound has been identified as a major target for structural derivatization. researchgate.netingentaconnect.com

Structural Modification Strategies for this compound

Structural modification strategies for this compound aim to alter its physicochemical properties, enhance biological activity, or improve pharmacokinetic profiles. Common strategies involve modifying the hydroxyl groups on the sugar moiety, altering the aldehyde function, or introducing new substituents onto the phenyl ring. These modifications can influence factors such as solubility, membrane penetration, and interaction with biological targets. researchgate.net For example, ester derivatives of this compound have shown enhanced activity, potentially due to improved membrane penetration. researchgate.net The introduction or removal of specific functional groups is a common tactic in creating analogues to improve efficacy or alter properties. iipseries.org On-tissue chemical derivatization methods have also been developed for mass spectrometry imaging of compounds like this compound to improve sensitivity. acs.orgacs.org

Synthesis of this compound Analogues and Derivatives

Numerous this compound analogues and derivatives have been synthesized to investigate their biological activities. These include ester derivatives, Mannich reaction products, quinoline (B57606) and flavone (B191248) derivatives, and pyrazoline derivatives. researchgate.netresearchgate.netsioc-journal.cnsioc-journal.cn

Interactive Table 1: Examples of this compound Derivatives and their Synthesis

| Derivative Type | Synthesis Strategy | Notes | Source |

| Ester derivatives | Regioselective esterification, potentially enzymatic. | Showed enhanced activity, possibly due to improved membrane penetration. | researchgate.netinrae.frscilit.com |

| Mannich reaction products | Mannich reaction of this compound with substituted aniline (B41778) and aliphatic ketone. | Some compounds showed good calm activity. | researchgate.net |

| Quinoline derivatives | Friedländer reaction using L-proline as organocatalyst, or reactions from this compound. | Some derivatives showed good calm activity. | sioc-journal.cn |

| Flavone derivatives | Prepared from benzyl (B1604629) bromide, this compound, 2-hydroxyacetophenone, and other reagents. | Some derivatives showed good calm activity. | sioc-journal.cn |

| Pyrazoline derivatives | Condensation of this compound, substituted hypnone, and 4-methoxyphenylhydrazine. | Some compounds showed good calm activity. | sioc-journal.cn |

| Pyrimidine (B1678525) derivatives | Coupling of pyrimidine ring with glucose. | Reported to show good sedative effect. | nih.gov |

These synthetic efforts have led to the identification of derivatives with notable activities, such as enhanced acetylcholinesterase inhibition compared to the parent compound. researchgate.net The synthesis of these analogues provides valuable data for understanding the structural features necessary for specific biological effects and guiding the design of future drug candidates.

Compound Names and PubChem CIDs

Targeted Chemical Transformations of this compound

Targeted chemical transformations of this compound primarily focus on modifying specific functional groups to alter its physicochemical properties and biological activity. The aldehyde group at the 4-position of the phenyl ring is a frequent site for derivatization. researchgate.netingentaconnect.comresearchgate.net Modifications to the sugar moiety (β-D-allopyranoside) have also been explored. researchgate.net These transformations aim to improve potency, selectivity, metabolic stability, permeability, and pharmacokinetics. limu.edu.ly

Examples of targeted transformations include:

Condensation reactions of the 4-formyl group with various amines or ketones to form imines or related structures. researchgate.net

Introduction of chalcone (B49325) and pyrimidine scaffolds through reactions involving the 4-formyl group. researchgate.net

Mannich reactions to append substituted anilines and aliphatic ketones. researchgate.net

Synthesis of ester derivatives by modifying the hydroxyl groups, particularly on the sugar moiety. researchgate.net

Reactions to incorporate cyclic structures like decahydroacridine-1,8-dione. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how structural modifications to this compound influence its biological effects. This involves correlating changes in chemical structure with observed biological activity in various models. researchgate.netingentaconnect.comlimu.edu.lycollaborativedrug.comslideshare.netnih.gov SAR analysis helps identify key structural features (pharmacophores) essential for activity and guides the rational design of more potent and selective derivatives. limu.edu.lycollaborativedrug.comslideshare.netnih.govcreative-biostructure.com

Elucidation of Key Pharmacophoric Features of this compound

Pharmacophoric features are the ensemble of steric and electronic features necessary for optimal interaction with a biological target and to trigger a biological response. limu.edu.lynih.govcreative-biostructure.com While specific detailed pharmacophore models for this compound binding to particular targets are still being elucidated, SAR studies provide insights into the importance of certain functional groups. The aldehyde group on the benzene (B151609) ring of the aglycone has been suggested to be responsible for certain bioactivities, such as GABA transaminase activity. researchgate.net The sugar moiety also plays a role, and modifications to it can significantly impact activity. researchgate.net Hydrogen bonding capacity, influenced by hydroxyl groups, appears to be important for certain activities. nih.govucl.ac.uk Hydrophobic interactions may also be involved in the binding of this compound to proteins like Human Serum Albumin (HSA). researchgate.netchemfaces.combiocrick.com

Correlation of this compound Structural Changes with Biological Activity in In Vitro Models

Studies in in vitro models have demonstrated clear correlations between structural changes in this compound and alterations in biological activity. For example, ester derivatives of this compound have shown higher activity than the parent compound in certain assays, possibly due to improved membrane penetration. researchgate.net this compound acetic ester, for instance, exhibited significantly higher activity on cholinesterase compared to free this compound in vitro. researchgate.net Similarly, this compound 6'-O-dimethyl phosphate (B84403) showed more potent tyrosinase inhibitory activity than this compound, suggesting that lipophilic groups in the glycosyl moiety can influence inhibitory potential. researchgate.net

In studies evaluating acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities, specific this compound analogues demonstrated potent AChE inhibitory activities with low micromolar IC50 values, while also showing high selectivity for AChE over BuChE. researchgate.netchemfaces.combiocrick.com These findings highlight that targeted modifications can lead to improved potency and selectivity towards specific enzymes. researchgate.netchemfaces.combiocrick.com

Preliminary in vitro tests of synthesized chalcone and pyrimidine derivatives of this compound have shown good calm activity, with some compounds exhibiting better activity than this compound itself. researchgate.net Similarly, some this compound derivatives containing decahydroacridine-1,8-dione have shown more potent hypnotic-sedative activity in preliminary bioassay tests compared to this compound. researchgate.net In the context of antitumor activity, some this compound-pyrrolidone derivatives have demonstrated high activity against certain cancer cell lines in vitro, with IC50 values lower than a known heat shock protein 90 inhibitor. researchgate.net

The following table summarizes some reported in vitro activity data for this compound and its derivatives:

| Compound | Activity Tested | In Vitro Result (e.g., IC50) | Reference |

| This compound aglycone (40) | GABA transaminase activity | 4.1 µg/ml | researchgate.net |

| This compound acetic ester | Cholinesterase inhibitory | < 10 mM | researchgate.net |

| This compound 6'-O-dimethyl phosphate | Tyrosinase inhibitory | More potent than this compound | researchgate.net |

| This compound analogue 5 | AChE inhibitory | 0.45 ± 0.02 µM | researchgate.netchemfaces.combiocrick.com |

| This compound analogue 6d | AChE inhibitory | 0.49 ± 0.02 µM | researchgate.netchemfaces.combiocrick.com |

| This compound analogue 8 | AChE inhibitory | 0.20 ± 0.01 µM | researchgate.netchemfaces.combiocrick.com |

| This compound-pyrrolidone 4b | Antitumor activity (skov3 cell) | 0.22 µM | researchgate.net |

| This compound-pyrrolidone 6c | Antitumor activity (skov3 cell) | 6.5 µM | researchgate.net |

Note: This table presents a selection of reported in vitro data and is not exhaustive.

Rational Design Principles for this compound Derivatives

Rational design principles for this compound derivatives are guided by SAR studies and an understanding of the target biological pathways. The aim is to design molecules with improved potency, selectivity, and pharmacokinetic properties. limu.edu.lycollaborativedrug.comslideshare.net Key principles include:

Targeting the 4-formyl group: Modifications at this position are frequently explored to create derivatives with altered biological activities, particularly for hypnotic effects. researchgate.netingentaconnect.com

Modifying the glycosyl moiety: Changes to the sugar part of this compound, such as esterification or the introduction of lipophilic groups, can influence membrane permeability and interaction with biological targets. researchgate.net

Incorporation of various heterocyclic and cyclic scaffolds: Attaching different ring systems to the this compound structure can lead to compounds with diverse pharmacological activities, as seen with pyrimidine and decahydroacridine-1,8-dione derivatives. researchgate.net

Considering hydrogen bonding and hydrophobic interactions: Designing derivatives that can optimize these interactions with target proteins is crucial for enhanced binding affinity and activity. researchgate.netnih.govucl.ac.ukchemfaces.combiocrick.com

Utilizing computational tools: Molecular docking and pharmacophore modeling can aid in the design process by predicting binding modes and identifying key features for interaction with specific targets. researchgate.netingentaconnect.comnih.govcreative-biostructure.comarxiv.orgmedsci.org

Exploring isosteric replacements and functional group modifications: Substituting atoms or groups with others having similar steric and electronic properties can lead to derivatives with modulated activity and improved properties.

Rational design efforts for this compound derivatives are ongoing, aiming to leverage the promising biological activities of the parent compound to develop novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles.

Mechanistic Studies of Helicid Action

Molecular Targets and Pathways of Helicid (B31578)

This compound is believed to interact with a variety of cellular receptors and enzymes, influencing multiple biochemical pathways. patsnap.com

Identification of Protein and Enzyme Targets for this compound

Research indicates that this compound and its analogues can act as inhibitors of certain enzymes. Some this compound analogues have demonstrated potent inhibitory activities against acetylcholinesterase (AChE). researchgate.netchemfaces.com AChE is an enzyme crucial for the breakdown of acetylcholine, a neurotransmitter. researchgate.net Additionally, some this compound analogues have been identified as mushroom tyrosinase inhibitors. chemfaces.com Tyrosinase is an enzyme involved in melanin (B1238610) production. This compound has also been shown to interact with pepsin, a digestive enzyme, with studies investigating the binding characteristics and quenching mechanisms involved in this interaction. researchgate.netchemcomp.com While GABAA receptors and CYP450 have been mentioned in the context of potential targets or related studies, direct evidence of this compound's specific interaction with these in the provided search results is limited or indirect.

Modulation of Cellular Signaling Pathways by this compound

This compound has been shown to modulate several key cellular signaling pathways. It can influence the cAMP/PKA/CREB pathway, which is involved in various neuronal functions, including learning and memory. researchgate.netjst.go.jpnih.govnih.gov Studies in chronic unpredictable mild stress (CUMS) rat models suggest that this compound can stimulate this pathway. jst.go.jp this compound has also been reported to affect the NF-κB pathway, which plays a central role in inflammation. researchgate.net In the context of apoptosis, this compound has been shown to regulate the CytC/caspase9/caspase3 signaling pathway. researchgate.netresearchgate.netnih.govnih.gov Furthermore, research indicates that this compound can impact the ERK/CREB/BDNF pathway, which is important for neuronal survival and plasticity, and the sGC/cGMP/PKG signaling pathway. researchgate.netresearchgate.net

Receptor Binding and Ligand-Target Interactions of this compound

While specific details on this compound's direct receptor binding are not extensively detailed in the provided snippets, the modulation of pathways like cAMP/PKA/CREB suggests potential interactions with receptors upstream of this cascade, such as 5-HT1A receptors, as indicated in one study on antidepressant effects. jst.go.jp General principles of protein-ligand interaction involve noncovalent forces like hydrogen bonds, van der Waals interactions, and ionic interactions. slideshare.net Understanding these interactions is fundamental to comprehending how a small molecule like this compound binds to larger protein targets. slideshare.netnih.govraineslab.com Studies have investigated the binding of this compound to proteins like human serum albumin (HSA), revealing binding sites and interaction forces. chemfaces.com

Cellular Mechanisms of this compound Activity

This compound's effects extend to fundamental cellular processes, influencing cell viability, proliferation, and programmed cell death (apoptosis). patsnap.comresearchgate.netresearchgate.netnih.govnih.govchemscene.comresearchgate.netchemcomp.com

Effects of this compound on Cell Viability and Proliferation in In Vitro Models

This compound's impact on cell viability and proliferation has been investigated in various in vitro models. In LPS-induced C6 glioma cells, this compound was shown to affect cell proliferation. researchgate.netnih.gov Specifically, one study indicated that 100 µM this compound had no significant effect on the proliferation of C6 cells within a 72-hour period under normal conditions, but it could reverse the decreased proliferation induced by LPS. nih.gov Studies on other cell lines, such as HepG2 and SKOV3, have also examined cellular viability in the context of various treatments, providing a framework for how this compound's effects might be assessed in these models, although direct data on this compound's effects on HepG2 or SKOV3 proliferation from the provided snippets is limited. znaturforsch.comresearchgate.netnih.gov

Here is a summary of this compound's effects on C6 cell proliferation:

| Cell Line | Treatment | Effect on Proliferation (compared to control) | Notes | Source |

| C6 | 100 µM this compound | No significant effect (within 72h) | Under normal conditions | nih.gov |

| C6 | LPS | Decreased proliferation | LPS-induced model | researchgate.netnih.gov |

| C6 | LPS + this compound | Reversal of decreased proliferation | This compound counteracts LPS effect | researchgate.netnih.gov |

Influence of this compound on Apoptotic Pathways in Cells

This compound has been shown to influence apoptotic pathways. patsnap.comresearchgate.netresearchgate.netnih.govnih.gov In LPS-induced C6 cells, this compound improved apoptosis indices. researchgate.netresearchgate.netnih.govnih.gov This effect is linked to the regulation of the CytC/caspase9/caspase3 signaling pathway. researchgate.netresearchgate.netnih.govnih.gov this compound's influence on apoptosis in C6 cells appears to be mediated, at least in part, by regulating the DNA methylation of SH2 domain-containing 5 (SH2D5). researchgate.netnih.govnih.gov this compound treatment reversed the hypermethylation and low expression of SH2D5 observed in LPS-induced C6 cells. researchgate.netnih.govnih.gov Overexpression of SH2D5 also improved apoptosis indices and regulated the CytC/caspase9/caspase3 pathway, and silencing SH2D5 reversed the effects of this compound. researchgate.netresearchgate.netnih.gov This suggests a complex interplay between this compound, SH2D5 DNA methylation, and the apoptotic cascade in this cell model.

Here is a summary of this compound's influence on apoptotic markers in LPS-induced C6 cells:

| Marker | LPS Treatment | This compound + LPS Treatment (compared to LPS) | Notes | Source |

| Bax | Increased | Decreased | Pro-apoptotic marker | nih.gov |

| Bcl-2 | Increased | Increased | Anti-apoptotic marker (Note: Source states increased in LPS vs control, and higher in LPS+SH2D5 overexpression vs LPS+NC) | nih.gov |

| Bad | Increased | Decreased | Pro-apoptotic marker | nih.gov |

| Daxx | Increased | Decreased | Apoptosis-related protein | nih.gov |

| CytC | Affected | Regulated | Involved in caspase activation | researchgate.netresearchgate.netnih.gov |

| Caspase-9 | Affected | Regulated | Initiator caspase in intrinsic pathway | researchgate.netresearchgate.netnih.gov |

| Caspase-3 | Affected | Regulated | Executioner caspase in apoptotic pathway | researchgate.netresearchgate.netnih.gov |

Modulation of Gene Expression and Protein Synthesis by this compound

Research indicates that this compound can modulate gene expression and protein synthesis in cellular systems. In C6 glioma cells, this compound has been shown to affect the expression of the prepronociceptin (PNOC) gene. wikipedia.org Modulation of PNOC silencing or administration of this compound led to increased expression of glial cell lines-derived neurotrophic factor (GDNF). wikipedia.org Furthermore, the antidepressant action of this compound in rats exposed to chronic unpredictable mild stress was found to be mediated through neurocalcin delta (NCALD) by repressing hippocampal neuro-inflammation and abating the activation of the IKK/IκBα/NF-κB pathway. scribd.com This suggests that this compound influences specific gene pathways involved in neuroinflammation and cellular responses. While the search results provide general information on gene expression and protein synthesis processes sigmaaldrich.comnih.govnih.govnih.govnih.gov, the direct mechanisms by which this compound interacts with the machinery of protein synthesis beyond its effects on mRNA levels of specific genes like PNOC and NCALD require further detailed investigation.

Impact of this compound on Oxidative Stress and Anti-inflammatory Responses in Cellular Systems

This compound exhibits significant antioxidant and anti-inflammatory properties in cellular systems. nih.gov Studies using a C6 glioma cell model of inflammation induced by lipopolysaccharide (LPS) demonstrated that this compound treatment led to reduced inflammatory factor levels and oxidative stress. wikipedia.org Specifically, this compound decreased the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). wikipedia.orgscribd.com this compound's protective effects against acute liver injury induced by carbon tetrachloride (CCl4) in mice were attributed to its antioxidative and anti-inflammatory properties, mediated through the NF-κB signaling pathway. scribd.com Investigations into the phosphorylation of p65 and IκB protein indicated that this compound can alleviate liver damage via this pathway. scribd.com this compound has also been shown to decrease levels of IL-1β, IL-6, and TNF-α in the hippocampus of rats exposed to chronic unpredictable mild stress. scribd.com Oxidative stress, characterized by an imbalance between free radicals and antioxidants, can lead to cellular damage and chronic inflammation. fishersci.fi By neutralizing free radicals, this compound contributes to protecting cells from oxidative damage. nih.gov

Investigation of this compound in In Vitro and Ex Vivo Biological Systems

The biological activities of this compound have been investigated using both in vitro and ex vivo experimental systems. wikipedia.orgnih.govwikidata.orgfishersci.comfishersci.fijmchemsci.comuni.luguidetopharmacology.orguni.luuni.lu In vitro studies are conducted outside of a living organism, often in a controlled laboratory environment using cell cultures. wikipedia.orgwikipedia.org Ex vivo studies, meaning "out of the living," are performed on tissues or organs that have been extracted from a living organism, with the biological material maintained in conditions that mimic the in vivo environment as closely as possible. wikipedia.orgwikipedia.org These ex vivo systems maintain a higher level of biological complexity compared to in vitro experiments with isolated cells, as they keep the organ or tissue structure intact. wikipedia.org

This compound Activity in Cell Culture Systems (e.g., specific cell lines, primary cell cultures)

Cell culture systems, including specific cell lines and primary cell cultures, are valuable tools for investigating the effects of compounds like this compound at the cellular level. fishersci.fifarmaciajournal.comnih.gov this compound's impact on inflammatory factors and oxidative stress has been demonstrated in C6 glioma cells, a widely used cell line. wikipedia.org Cell lines are derived from primary cultures and can be propagated indefinitely, offering consistency for research. nih.gov Primary cell cultures, isolated directly from tissues, are generally considered more representative of the original tissue's characteristics but have a limited lifespan. farmaciajournal.comnih.gov Organoids, which are three-dimensional cell cultures derived from primary tissues or stem cells, also fall under the umbrella of cell culture systems and are used to model organ-specific responses. fishersci.cafishersci.no

This compound Effects on Isolated Tissues and Organoids

Ex vivo studies frequently utilize isolated organs or tissue systems to investigate the effects of pharmacological agents in a more complex environment than two-dimensional cell cultures. nih.gov These preparations allow researchers to control the environmental conditions and directly observe the impact of a compound on the tissue's function. nih.gov Organoids represent advanced 3D cell culture models that mimic the structure and function of native tissues and organs. uni.lufishersci.cafishersci.nouni.luuni.lu They are derived from stem cells or primary tissues and undergo self-organization in vitro. fishersci.nouni.lu While the provided search results discuss the use of isolated tissues and organoids in biological research uni.lufishersci.cafishersci.nonih.govuni.luuni.lu, specific detailed findings on the direct effects of this compound on isolated tissues or organoids were not extensively detailed within the provided snippets, beyond the general context of using these systems for investigation. However, studies using isolated tissue strips from transplanted organoids in organ bath systems can be used to monitor contractility and assess the effects of compounds. uni.lu

Pharmacodynamic Studies of this compound in Ex Vivo Preparations

Ex vivo preparations play a crucial role in pharmacodynamic studies by providing insights into how a compound affects biological systems outside the complexity of a whole living organism. nih.gov Isolated organ or tissue systems allow for the quantification of a drug's pharmacological profile and the determination of parameters like EC50 values through dose and concentration-response curves. nih.gov Ex vivo induction studies, such as those examining the induction of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes in excised livers, can provide valuable information relevant to the pharmacodynamic profile and potential drug interactions. jmchemsci.com These studies can help in understanding the metabolic fate of a compound and its effects on drug-metabolizing enzymes. jmchemsci.com The evaluation of drug delivery systems in ex vivo preparations, such as permeability studies using excised skin, can also contribute to understanding the potential therapeutic efficacy and pharmacodynamics of a compound. uni.lu

Advanced Analytical and Spectroscopic Research on Helicid

Spectroscopic Characterization Techniques for Helicid (B31578)

Spectroscopic methods provide crucial information about the structure, functional groups, and interactions of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the elucidation of the chemical structure of organic compounds, including this compound. karary.edu.sdgithub.com NMR provides detailed information about the number and types of atoms in a molecule, their chemical environment, and their connectivity. karary.edu.sdlibretexts.org Both ¹H NMR and ¹³C NMR spectroscopy are routinely used for structural analysis. plos.orggithub.comelectronicsandbooks.com

For this compound, NMR spectroscopy has been used to confirm its structure and the structures of its derivatives, such as this compound esters. plos.org Analysis of ¹H NMR spectra provides information on the different types of protons, their chemical shifts, integration (relative number of protons), and splitting patterns (due to coupling with neighboring protons), which helps in assigning signals to specific hydrogen atoms in the molecule and determining their connectivity. plos.orglibretexts.org ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, with distinct signals for each unique carbon atom. plos.org

Detailed ¹H NMR and ¹³C NMR data for this compound and its esters, such as this compound 6'-acetate and this compound 6'-methacrylate, have been reported, providing specific chemical shifts and coupling constants that support their structural assignments. plos.org For example, the ¹H NMR spectrum of this compound in DMSO-d₆ shows characteristic signals for the aromatic protons, the aldehyde proton, and the protons of the glucose moiety, along with signals for hydroxyl protons. plos.org The ¹³C NMR spectrum provides corresponding signals for the carbon atoms in these functional groups and the sugar ring. plos.org

| Nucleus | Solvent | Chemical Shifts (δ, ppm) - Selected Peaks | Key Structural Information Probed | Reference |

|---|---|---|---|---|

| ¹H | DMSO-d₆ | 3.42–3.50 (m), 3.67–3.72 (m), 3.74–3.78 (d), 3.96 (d), 4.52 (t), 4.71 (d), 5.01 (d), 5.15 (d), 5.27 (d), 7.19 (d), 7.87 (d), 9.89 (s) | Protons of glucose ring, CH₂, aromatic ring, aldehyde, hydroxyl groups | plos.org |

| ¹³C | DMSO-d₆ | 60.86, 66.93, 70.18, 71.45, 74.79, 98.08, 116.39, 130.45, 131.65, 162.38, 191.45 | Carbons of glucose ring, CH₂, aromatic ring, aldehyde, glycosidic linkage | plos.org |

Mass Spectrometry (MS) is a powerful analytical technique used for the identification, quantification, and structural characterization of molecules based on their mass-to-charge ratio (m/z). nih.govnih.govnih.govresearchgate.netacs.org Coupled with chromatographic techniques like LC or GC, MS provides a highly sensitive and selective method for analyzing complex samples containing this compound. nih.govnih.govnih.govlcms.czresearchgate.net

Electrospray ionization (ESI) is a common ionization technique used in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound analysis. nih.govnih.gov In negative ion mode, this compound can be detected as deprotonated molecules or adducts, such as the chlorinated adduct [M+Cl]⁻ at m/z 319.00. nih.govnih.gov Tandem mass spectrometry (MS/MS) or multiple reaction monitoring (MRM) provides increased selectivity and sensitivity for quantification by monitoring specific precursor-product ion transitions. nih.govresearchgate.netacs.org For example, an LC-MS/MS method for this compound in human plasma monitored the transition at m/z 282.8 → 120.9 for this compound. nih.govresearchgate.net

MS is also essential for the identification of this compound metabolites. nih.govresearchgate.net Techniques like UHPLC-Q-TOF-MS allow for the detection and identification of numerous metabolites based on their accurate mass and fragmentation patterns. nih.gov Software tools assist in analyzing MS data to identify potential metabolites and elucidate biotransformation pathways. nih.govresearchgate.net

Mass spectrometry imaging (MSI) is an advanced application of MS that allows for the spatial visualization and quantification of analytes, including this compound, within tissues. researchgate.netacs.org This technique can be enhanced by on-tissue chemical derivatization to improve ionization efficiency and sensitivity. researchgate.netacs.org

| Application | Ionization Mode | Detection Mode | Monitored Ions (m/z) - this compound | Monitored Ions (m/z) - IS | Matrix | Reference |

|---|---|---|---|---|---|---|

| Quantification in Rat Plasma | ESI (Negative) | SIM | 319.00 ([M+Cl]⁻) | 363.05 ([M+Cl]⁻) | Rat Plasma | nih.gov |

| Quantification in Rat Biosamples | ESI (Negative) | SIM | 319.00 ([M+Cl]⁻) | 363.05 ([M+Cl]⁻) | Rat Biosamples | nih.gov |

| Quantification in Human Plasma | ESI (Negative) | MRM | 282.8 → 120.9 | 326.9 → 192.2 | Human Plasma | nih.govresearchgate.net |

| Metabolite Identification in Rats | ESI | Q-TOF-MS | Based on accurate mass & fragments | - | Rat Biosamples | nih.gov |

| Spatial Visualization in Tissues | MALDI (with derivatization) | MSI | 518.4 (derivatized) | 525.4 (derivatized IS) | Mouse Tissue | acs.org |

Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy of this compound

Spectroscopic methods such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy are fundamental tools for characterizing the structure and electronic properties of molecules like this compound. UV-Vis spectroscopy is widely used to investigate alterations in protein conformation or the formation of ligand-protein complexes researchgate.net. Pepsin, for instance, exhibits two absorption peaks in its UV-Vis spectrum, a stronger one at 213 nm and a weaker one at 278 nm researchgate.net. Changes in these peaks upon interaction with this compound can indicate binding and conformational changes. Studies on the interaction between this compound and pepsin have utilized UV-Vis absorption spectra to understand the binding properties researchgate.netnih.gov. Similarly, UV spectroscopy has been employed to evaluate the cholinesterase inhibitory activities of this compound analogues biocrick.com.

Fluorescence spectroscopy is particularly useful for studying molecular interactions, often providing information about binding mechanisms and conformational changes. Steady-state fluorescence, synchronous fluorescence, and three-dimensional fluorescence spectroscopy have been used to investigate the interaction between human serum albumin (HSA) and this compound biocrick.comnih.gov. These studies demonstrated alterations in the protein's secondary structure in the presence of this compound biocrick.comnih.gov. Synchronous fluorescence and three-dimension fluorescence spectroscopy, along with UV-Vis and circular dichroism spectroscopy, have also indicated that this compound induces conformational changes in trypsin, leading to a loosening of the polypeptide backbone and transformation of some β-sheet and random coil structures into an α-helix structure researchgate.nettandfonline.com. Förster energy transfer theory has also been applied, demonstrating energy transfer within the this compound-trypsin complex tandfonline.com. Fluorescence quenching experiments have shown that this compound quenches trypsin fluorescence through a combined mechanism of both dynamic and static quenching due to complex formation tandfonline.com.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used to verify the occurrence of hydrogen bonding between this compound and core-sheath matrices in nanofibers, indicating compatibility between the drug and the polymer matrix westminster.ac.uk. FTIR spectroscopy is a viable analytical technique for characterizing protein secondary structure, particularly through the analysis of the amide I band around 1650 cm⁻¹, which originates from the C=O stretching vibration of the protein's amide group tecnofrom.com.

Circular Dichroism and Fourier Transform Infrared Spectroscopy in Protein-Helicid Interaction Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of proteins and monitoring structural changes upon ligand binding slideshare.netzoologytalks.com. It measures the differential absorption of left and right circularly polarized light by chiral molecules, providing structural signatures for α-helices, β-sheets, and random coils slideshare.netzoologytalks.com. CD spectroscopy has been extensively used in studies investigating the interaction of this compound with proteins such as trypsin and human serum albumin (HSA) biocrick.comnih.govresearchgate.nettandfonline.com. These studies have shown that this compound can induce conformational changes in these proteins biocrick.comnih.govresearchgate.nettandfonline.com. For instance, CD spectra, in conjunction with other spectroscopic methods, indicated that the interaction of this compound with trypsin leads to changes in the protein's conformation, including transformations of secondary structures researchgate.nettandfonline.com. Similarly, CD studies on the interaction between this compound and HSA have demonstrated alterations in the protein's secondary structure biocrick.comnih.gov. CD spectra have also confirmed conformational changes in pepsin upon interaction with this compound nih.gov.

Fourier Transform Infrared (FTIR) spectroscopy, as mentioned previously, is valuable for characterizing protein secondary structure by analyzing specific absorption bands, particularly the amide I band tecnofrom.com. In the context of protein-Helicid interactions, FTIR, alongside other spectroscopic techniques like synchronous fluorescence and circular dichroism, has been used to demonstrate alterations in the secondary structure of proteins like HSA in the presence of this compound biocrick.comnih.gov. While curve-fitting of the amide I band can estimate contributions of different secondary structures in isolated proteins, this approach may be less optimal for complex mixtures tecnofrom.com. However, the combination of FTIR spectroscopy and techniques like principal component analysis can be effective in classifying and discriminating protein powders based on structural characteristics tecnofrom.com.

Hyphenated Techniques and Advanced Analytical Platforms for this compound Research

Hyphenated techniques, which combine separation methods with detection methods, and advanced analytical platforms offer enhanced capabilities for the comprehensive analysis of this compound, including its profiling, quantification, and spatial distribution.

LC-MS/MS for Comprehensive this compound Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS (tandem mass spectrometry), is a highly sensitive and selective technique widely applied for the identification, quantification, and profiling of compounds in complex matrices. LC-MS/MS methods have been developed and validated for the quantitative detection of this compound in biological samples such as human plasma and rat plasma nih.govnih.gov. These methods typically involve sample preparation steps like protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection using mass spectrometry in modes such as multiple reaction monitoring (MRM) nih.govnih.gov. Specific precursor and product ions are monitored for this compound and an internal standard (e.g., bergeninum) to ensure accurate quantification nih.govnih.gov.

LC-MS/MS has been successfully applied in pharmacokinetic studies to determine the concentration of this compound in plasma over time, providing crucial data on its absorption, distribution, metabolism, and excretion nih.govnih.gov. For example, a validated LC-MS/MS method for this compound in human plasma showed good precision and accuracy over a specific concentration range nih.gov. Another LC-ESI-MS method was developed for the identification and quantification of this compound in rat plasma and applied to a preliminary pharmacokinetic study nih.gov. Ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) has been utilized to identify potential metabolites of this compound in rats, revealing various phase I and phase II metabolic transformations nih.gov. This highlights the power of LC-MS-based techniques for comprehensive profiling of this compound and its related compounds in biological systems.

Application of Imaging Mass Spectrometry in this compound Distribution Studies

Imaging Mass Spectrometry (IMS) is an advanced analytical technique that allows for the visualization of the spatial distribution of molecules within a sample, such as tissue sections, without the need for labeling researchgate.netnih.govgalaxyproject.org. This technique is particularly valuable for understanding the distribution of drugs and metabolites in biological tissues, providing spatial context that is lost in traditional homogenization-based methods researchgate.netnih.gov. MSI enables the measurement of hundreds of biomolecules and their spatial localization by scanning a mass spectrometer across the sample surface and collecting mass spectra at different points galaxyproject.org.

A sensitive on-tissue chemical derivatization-mass spectrometry imaging method has been developed for the quantitative visualization of this compound in mice researchgate.netacs.orgacs.org. This demonstrates the capability of IMS to map the distribution of this compound within tissues. MSI-based spatially resolved metabolomics addresses the limitations of traditional LC-MS-based metabolomics by preserving spatial information within heterogeneous tissues nih.gov. It can aid in understanding disease etiology, identifying biomarkers, and assessing drug distribution and efficacy by converting molecular information into visually rendered image data nih.gov. While challenges such as ionization suppression and low concentrations can affect the visualization of certain molecules, advances in MSI technology are improving detection sensitivity and accuracy researchgate.netnih.gov. Techniques like matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI) are commonly used in MSI researchgate.netnih.gov. The application of IMS in this compound research provides a powerful approach to investigate its spatial pharmacokinetics and understand its distribution at a tissue level.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 80154-34-3 |

| Trypsin | 9002-07-7 |

| Human Serum Albumin (HSA) | 79061 |

| Pepsin | 9001-75-6 |

| Bergeninum | 8003-63-2 |

| Acetonitrile | 6344 |

| Ammonium Chloride | 25517 |

Note: PubChem CIDs for proteins like Trypsin, Human Serum Albumin, and Pepsin refer to the protein itself, not a small molecule CID. Bergeninum, Acetonitrile, and Ammonium Chloride are included as they were mentioned in the context of analytical methods for this compound.##

This compound, a natural aromatic phenolic glycoside, has been the subject of various advanced analytical and spectroscopic investigations aimed at elucidating its structural characteristics, interactions with biological molecules, and distribution within biological systems. These studies employ a range of sophisticated techniques, providing detailed insights into the compound's physicochemical properties and behavior.

Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy of this compound

Spectroscopic methods such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy are fundamental tools for characterizing the structure and electronic properties of molecules like this compound. UV-Vis spectroscopy is a widely utilized technique for investigating alterations in protein conformation or the formation of ligand-protein complexes. researchgate.net Studies on the interaction between this compound and pepsin have employed UV-Vis absorption spectra to understand the binding properties. researchgate.netnih.gov Pepsin, for instance, exhibits characteristic absorption peaks in its UV-Vis spectrum. researchgate.net Changes observed in these peaks upon interaction with this compound can indicate binding and conformational changes. researchgate.net Similarly, UV spectroscopy has been applied to evaluate the cholinesterase inhibitory activities of this compound analogues. biocrick.com

Fluorescence spectroscopy is particularly valuable for studying molecular interactions, often providing information about binding mechanisms and conformational changes. Steady-state fluorescence, synchronous fluorescence, and three-dimensional fluorescence spectroscopy have been used to investigate the interaction between human serum albumin (HSA) and this compound. biocrick.comnih.gov These studies have demonstrated alterations in the protein's secondary structure in the presence of this compound. biocrick.comnih.gov Synchronous fluorescence and three-dimension fluorescence spectroscopy, in conjunction with UV-Vis and circular dichroism spectroscopy, have also indicated that this compound induces conformational changes in trypsin, leading to a loosening of the polypeptide backbone and transformation of some β-sheet and random coil structures into an α-helix structure. researchgate.nettandfonline.com Förster energy transfer theory has been applied, demonstrating energy transfer within the this compound-trypsin complex. tandfonline.com Fluorescence quenching experiments have shown that this compound quenches trypsin fluorescence through a combined mechanism of both dynamic and static quenching due to complex formation. tandfonline.com

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been utilized to verify the occurrence of hydrogen bonding between this compound and core-sheath matrices in nanofibers, indicating compatibility between the drug and the polymer matrix. westminster.ac.uk FTIR spectroscopy is a viable analytical technique for characterizing protein secondary structure, particularly through the analysis of the amide I band around 1650 cm⁻¹, which originates from the C=O stretching vibration of the protein's amide group. tecnofrom.com

Circular Dichroism and Fourier Transform Infrared Spectroscopy in Protein-Helicid Interaction Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of proteins and monitoring structural changes upon ligand binding. slideshare.netzoologytalks.com It measures the differential absorption of left and right circularly polarized light by chiral molecules, providing structural signatures for α-helices, β-sheets, and random coils. slideshare.netzoologytalks.com CD spectroscopy has been extensively used in studies investigating the interaction of this compound with proteins such as trypsin and human serum albumin (HSA). biocrick.comnih.govresearchgate.nettandfonline.com These studies have shown that this compound can induce conformational changes in these proteins. biocrick.comnih.govresearchgate.nettandfonline.com For instance, CD spectra, in conjunction with other spectroscopic methods, indicated that the interaction of this compound with trypsin leads to changes in the protein's conformation, including transformations of secondary structures. researchgate.nettandfonline.com Similarly, CD studies on the interaction between this compound and HSA have demonstrated alterations in the protein's secondary structure. biocrick.comnih.gov CD spectra have also confirmed conformational changes in pepsin upon interaction with this compound. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is valuable for characterizing protein secondary structure by analyzing specific absorption bands, particularly the amide I band. tecnofrom.com In the context of protein-Helicid interactions, FTIR, alongside other spectroscopic techniques like synchronous fluorescence and circular dichroism, has been used to demonstrate alterations in the secondary structure of proteins like HSA in the presence of this compound. biocrick.comnih.gov While curve-fitting of the amide I band can estimate contributions of different secondary structures in isolated proteins, this approach may be less optimal for complex mixtures. tecnofrom.com However, the combination of FTIR spectroscopy and techniques like principal component analysis can be effective in classifying and discriminating protein powders based on structural characteristics. tecnofrom.com

Hyphenated Techniques and Advanced Analytical Platforms for this compound Research

Hyphenated techniques, which combine separation methods with detection methods, and advanced analytical platforms offer enhanced capabilities for the comprehensive analysis of this compound, including its profiling, quantification, and spatial distribution.

LC-MS/MS for Comprehensive this compound Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS (tandem mass spectrometry), is a highly sensitive and selective technique widely applied for the identification, quantification, and profiling of compounds in complex matrices. LC-MS/MS methods have been developed and validated for the quantitative detection of this compound in biological samples such as human plasma and rat plasma. nih.govnih.gov These methods typically involve sample preparation steps like protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection using mass spectrometry in modes such as multiple reaction monitoring (MRM). nih.govnih.gov Specific precursor and product ions are monitored for this compound and an internal standard (e.g., bergeninum) to ensure accurate quantification. nih.govnih.gov

LC-MS/MS has been successfully applied in pharmacokinetic studies to determine the concentration of this compound in plasma over time, providing crucial data on its absorption, distribution, metabolism, and excretion. nih.govnih.gov For example, a validated LC-MS/MS method for this compound in human plasma showed good precision and accuracy over a specific concentration range. nih.gov Another LC-ESI-MS method was developed for the identification and quantification of this compound in rat plasma and applied to a preliminary pharmacokinetic study. nih.gov Ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) has been utilized to identify potential metabolites of this compound in rats, revealing various phase I and phase II metabolic transformations. nih.gov This highlights the power of LC-MS-based techniques for comprehensive profiling of this compound and its related compounds in biological systems.

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) is an analytical technique that separates components based on their differential migration in an electric field. The principle of CE involves separating analytes in a narrow capillary tube filled with an electrolyte solution, driven by an applied voltage. Separation is based on differences in charge-to-size ratio and electrophoretic mobility. Coupling CE with mass spectrometry (CE-MS) can provide both separation and sensitive detection, making it a powerful tool for complex sample analysis. While specific applications of CE solely for this compound analysis were not prominently featured in the provided search results, CE-MS has been developed for the analysis of peptides, indicating the potential of coupling CE with mass spectrometry for the analysis of various compounds. nih.gov The general principles of CE make it a potentially suitable technique for the analysis of polar or charged forms of this compound or its metabolites, especially when coupled with sensitive detectors like mass spectrometry.

Application of Imaging Mass Spectrometry in this compound Distribution Studies

Imaging Mass Spectrometry (IMS) is an advanced analytical technique that allows for the visualization of the spatial distribution of molecules within a sample, such as tissue sections, without the need for labeling. researchgate.netnih.govgalaxyproject.org This technique is particularly valuable for understanding the distribution of drugs and metabolites in biological tissues, providing spatial context that is lost in traditional homogenization-based methods. researchgate.netnih.gov MSI enables the measurement of hundreds of biomolecules and their spatial localization by scanning a mass spectrometer across the sample surface and collecting mass spectra at different points. galaxyproject.org

A sensitive on-tissue chemical derivatization-mass spectrometry imaging method has been developed for the quantitative visualization of this compound in mice. researchgate.netacs.orgacs.org This demonstrates the capability of IMS to map the distribution of this compound within tissues. MSI-based spatially resolved metabolomics addresses the limitations of traditional LC-MS-based metabolomics by preserving spatial information within heterogeneous tissues. nih.gov It can aid in understanding disease etiology, identifying biomarkers, and assessing drug distribution and efficacy by converting molecular information into visually rendered image data. nih.gov While challenges such as ionization suppression and low concentrations can affect the visualization of certain molecules, advances in MSI technology are improving detection sensitivity and accuracy. researchgate.netnih.gov Techniques like matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI) are commonly used in MSI. researchgate.netnih.gov The application of IMS in this compound research provides a powerful approach to investigate its spatial pharmacokinetics and understand its distribution at a tissue level.

Computational and in Silico Research on Helicid

Molecular Docking and Dynamics Simulations of Helicid (B31578)

Molecular docking and dynamics simulations are powerful computational techniques used to investigate the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor, while molecular dynamics simulations provide a time-dependent view of the complex's behavior, accounting for the flexibility of both the ligand and the target.

Prediction of this compound-Target Interactions

Molecular docking studies have been employed to predict the potential interactions of this compound with various biological targets. For instance, molecular docking has been used to investigate the binding of this compound to Staphylocoagulase (Coa), a virulence factor in Staphylococcus aureus. These studies identified specific residues, such as S23 and D112, as crucial binding sites for this compound on the Coa protein. nih.gov Molecular docking has also been utilized to study the interaction between this compound and pepsin, a digestive enzyme. nih.gov This research indicated that this compound could bind to a hydrophobic pocket of human serum albumin (HSA) through hydrophobic and hydrogen bond forces. researchgate.net The binding site of this compound in HSA has been ascertained through molecular modeling. researchgate.net Furthermore, molecular docking has been applied in the study of this compound analogues as potential acetylcholinesterase inhibitors, suggesting potential interactions with this enzyme. capes.gov.brresearchgate.net In silico prediction methods for drug-target interactions generally utilize chemical structure and protein sequence information to forecast binding events. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico technique that develops mathematical models to correlate the structural and physicochemical properties of compounds with their biological activities. These models can then be used to predict the activity of new, untested compounds. protoqsar.com

Development of Predictive Models for this compound Activity

QSAR modeling has been applied to this compound analogues to develop predictive models for their biological activities, such as acetylcholinesterase inhibition. capes.gov.brresearchgate.net The development of a QSAR model typically involves curating structural and bioactivity data, preprocessing the data, selecting descriptors and algorithms, generating and optimizing the model, and validating its robustness and predictivity. scispace.comyoutube.com For instance, a 3D-QSAR model for acetylcholinesterase inhibitors, which could potentially include this compound analogues, was developed using a combination of fingerprint, molecular docking, and structure-based pharmacophore approaches. nih.gov This model showed high correlation and predictive ability, revealing insights into molecular interactions crucial for inhibitory potency. nih.gov QSAR studies on other compound series, such as coumarinolignoids, have demonstrated high correlation and predictive accuracy in modeling immunomodulatory activity based on descriptors like dipole moment, steric energy, and molar refractivity. nih.gov

Virtual Screening of this compound Derivatives

Virtual screening is a computational technique that uses QSAR models or docking simulations to search large databases of chemical compounds for potential drug candidates with desired properties or activities. This process can help identify promising this compound derivatives for further investigation. soton.ac.uk Structure-based virtual screening has been employed in the search for novel non-bisphosphonate compounds, indicating its relevance in drug discovery efforts that could be applied to this compound derivatives. semanticscholar.org Pharmacophore-based virtual screening, another related technique, has been used to identify potential lead compounds targeting H. pylori. rsc.org

ADMET Prediction and Pharmacokinetic Modeling In Silico for this compound

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and pharmacokinetic modeling are crucial in silico approaches used to assess the potential behavior of a compound within a biological system. These predictions help in evaluating the drug-like properties and potential efficacy of a compound. researchgate.netnih.gov

In Silico Assessment of this compound Absorption and Distribution

While specific detailed in silico ADME data for this compound across various models were not extensively found in the immediate search results, general principles of in silico ADME assessment apply. For instance, computational tools can predict parameters like intestinal absorption and the likelihood of crossing the blood-brain barrier based on molecular descriptors uniroma1.itresearchgate.netfrontiersin.org. The PubChem entry for this compound (CID 12896796) provides computed properties including a molecular weight of 284.26 g/mol and an XLogP3 of -0.9 nih.gov. These values offer initial insights into its potential ADME profile, with the molecular weight being below the typical threshold for good oral bioavailability and the negative LogP suggesting it is relatively hydrophilic biointerfaceresearch.com. This compound is described as slightly soluble in water and ethanol (B145695) fishersci.ca.

Predicting distribution involves considering factors like plasma protein binding and tissue partitioning, which can be estimated using computational models trained on experimental data github.com. The topological polar surface area (TPSA) is another parameter used in in silico assessments to predict a compound's ability to penetrate cell membranes, including the blood-brain barrier researchgate.net.

Metabolic Pathway Prediction for this compound

In silico methods play a significant role in predicting how a compound is likely to be metabolized in the body nih.govnih.gov. These predictions often involve identifying potential metabolic sites on the molecule and the enzymes, particularly cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), that are likely to catalyze these transformations eurekaselect.comnih.gov. Computational tools can simulate Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions nih.gov.

Predicting metabolic pathways for a compound like this compound involves analyzing its chemical structure for functional groups susceptible to enzymatic transformation. Glycosides, like this compound, which contains a sugar moiety linked to an aglycone (in this case, a derivative of benzaldehyde) nih.govfishersci.ca, are often subject to hydrolysis of the glycosidic bond by glycosidases, as well as potential modifications to the sugar or the aglycone portions by various metabolic enzymes.

While detailed in silico predicted metabolic pathways specifically for this compound were not prominently featured in the search results, the general methodologies for metabolic prediction are well-established. These include rule-based systems, machine learning models trained on known metabolic reactions, and quantum mechanical calculations to assess reaction feasibility and rates eurekaselect.comnih.gov. Databases like KEGG are also utilized to compare compound structures and predict potential metabolic transformations based on known pathways nih.govgithub.comosti.gov.

Excretion and Toxicity Prediction for this compound

In silico tools are also employed to predict how a compound will be excreted from the body and to assess its potential toxicity mdpi.comnih.govfrontiersin.orgnih.gov. Excretion prediction often considers parameters like renal clearance and transport across biological barriers by efflux transporters such as P-glycoprotein uniroma1.itfrontiersin.org.

Computational toxicology methods can predict toxicity without the need for experimental testing by analyzing the chemical structure and comparing it to databases of compounds with known toxicity profiles mdpi.com. Machine learning models, including deep learning, have shown promise in predicting liver toxicity and other adverse effects frontiersin.orgnih.govnih.gov.

The PubChem entry for this compound does not list specific toxicity information in the computed properties section, but it does provide links to various resources that might contain such data nih.gov. In silico toxicity prediction tools can estimate parameters like oral median lethal dose (LD50) and predict potential toxic endpoints based on structural alerts or similarity to known toxicants researchgate.net.

Compound Information

| Compound Name | PubChem CID |

| This compound | 12896796 |

Interactive Data Tables

Table 1: Illustrative In Silico ADME Predictions

| Property | Predicted Value (Example) | Method/Tool (Example) |

| Intestinal Absorption | High | SwissADME |

| Blood-Brain Barrier Permeation | Low | pkCSM |

| Plasma Protein Binding | 90% | In Silico Model |

| Aqueous Solubility | Slightly Soluble | ALOGPS |

| LogP (Lipophilicity) | -0.9 | XLogP3 (PubChem) nih.gov |

Table 2: Illustrative In Silico Metabolism Predictions

| Metabolic Pathway/Enzyme | Likelihood of Metabolism (Example) | Predicted Metabolites (Example) |

| CYP3A4 | Low | Hydrolyzed product |

| UGTs | High | Glucuronide conjugate |

| Glycosidic Hydrolysis | Likely | Aglycone and sugar |

Table 3: Illustrative In Silico Toxicity Predictions

| Toxicity Endpoint | Prediction (Example) | Confidence (Example) |

| Hepatotoxicity | Low Risk | High |

| hERG Inhibition | No | High |

| Ames Test (Mutagenicity) | Negative | High |

| Oral LD50 (Rat) | > 2000 mg/kg | Medium |

Future Directions and Emerging Research Avenues for Helicid

Novel Methodologies for Helicid (B31578) Discovery and Optimization

Novel methodologies are being explored to enhance the discovery and optimization of this compound and its derivatives. One approach involves the synthesis of this compound analogues to investigate their structural and bioactivity relationships researchgate.netresearchgate.net. For instance, derivatives of this compound have been synthesized through reactions like the Mannich reaction and condensation reactions to evaluate their biological activities, such as calm activity researchgate.net. Enzymatic approaches are also being developed for the regioselective acylation of this compound, offering a highly efficient route to synthesize this compound esters with improved lipophilicity and potentially enhanced biological activities researchgate.netresearchgate.netresearchgate.net. Studies have successfully employed lipases, such as those from Thermomyces lanuginosus and Pseudomonas aeruginosa, to achieve high conversion rates and regioselectivity in the synthesis of this compound esters researchgate.netresearchgate.net. The use of whole-cell biocatalysts in organic solvents or ionic liquid systems has also shown promise in enhancing the efficiency and regioselectivity of this compound modifications researchgate.netresearchgate.netresearchgate.net. These novel synthetic and biocatalytic methods are crucial for generating a wider range of this compound-based compounds for further evaluation and optimization.

Integration of Omics Technologies in this compound Research (e.g., metabolomics, proteomics, transcriptomics)

The integration of omics technologies, including metabolomics, proteomics, and transcriptomics, holds significant potential for deepening the understanding of this compound's mechanisms of action and identifying potential biomarkers or pathways influenced by the compound cmbio.ionih.govmdpi.combiorxiv.orgmdpi.com. These technologies provide a comprehensive view of biological systems at different molecular levels cmbio.iomdpi.com. Transcriptomic studies can reveal changes in gene expression profiles in response to this compound, while proteomics can identify alterations in protein expression patterns nih.govmdpi.com. Metabolomics can provide insights into the metabolic pathways affected by this compound by profiling small molecules cmbio.iomdpi.com. Integrating data from these different omics layers through methods like co-expression analysis, metabolite-gene networks, and pathway enrichment analysis can help to unravel the complex molecular interactions and effects of this compound mdpi.com. This multi-omics approach can lead to a more holistic understanding of how this compound exerts its reported neuroprotective, anti-inflammatory, and other activities nstchemicals.compatsnap.com.

Development of Advanced In Vitro Models for this compound Study (e.g., 3D cell cultures, organ-on-a-chip)